

# Initial Findings from the RP-1664 LIONS Clinical Trial: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

RP-1664 is a pioneering, orally administered, highly selective inhibitor of Polo-like kinase 4 (PLK4), currently under investigation in the Phase 1 LIONS clinical trial (NCT06232408) for the treatment of advanced solid tumors characterized by high levels of TRIM37.[1][2] This technical guide synthesizes the initial findings, mechanism of action, and preclinical data that form the basis of the ongoing clinical evaluation. The LIONS study is a first-in-human, multicenter, open-label trial designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of RP-1664.[1][3] Initial data on safety, tolerability, and early efficacy are anticipated to be formally presented at the 37th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics in October 2025.[1][4] This document provides a detailed look at the scientific rationale, preclinical evidence, and the design of this pivotal study.

## Introduction to RP-1664 and the LIONS Trial

**RP-1664** is a first-in-class therapeutic candidate developed by Repare Therapeutics that targets PLK4, a key regulator of centriole duplication during the cell cycle.[5][6] The therapeutic strategy for **RP-1664** is rooted in the concept of synthetic lethality, specifically in tumors with amplification or overexpression of the TRIM37 gene.[3] The LIONS trial is the first clinical study to evaluate the potential of this targeted approach in human patients.[2][3][7] The study has



enrolled approximately 80 adult and adolescent patients with molecularly selected advanced solid tumors, including those with TRIM37 gain or amplification.[2][7]

# Mechanism of Action: A Dual Approach to Synthetic Lethality

**RP-1664**'s primary mechanism of action is the inhibition of PLK4, which leads to a disruption of mitosis and subsequent apoptosis in cancer cells that overexpress TRIM37.[5] TRIM37, an E3 ubiquitin ligase, is implicated in reducing pericentriolar material; tumors with high levels of TRIM37 are particularly dependent on PLK4 for centriole biogenesis.[3]

Preclinical research has uncovered a dual mechanism of sensitivity to **RP-1664**, particularly in the context of neuroblastoma, a cancer type where approximately 80% of high-grade tumors exhibit elevated TRIM37.[8][9] This dual sensitivity is concentration-dependent:

- At higher concentrations, complete PLK4 inhibition leads to centriole loss, inducing aberrant mitotic spindle formation and p53-dependent cell death in TRIM37-overexpressing cells.[8]
   [10]
- At lower concentrations, partial PLK4 inhibition results in centriole amplification, leading to multipolar mitoses and cell death in a manner that is independent of TRIM37 and TP53 status.[8][9][10]

This bimodal action suggests a broader therapeutic window and the potential for efficacy in a wider range of tumor genetic backgrounds than initially hypothesized.[8][10]

# **Signaling Pathway**





Figure 1: RP-1664 Mechanism of Action

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of RP-1664's mechanism of action.

# **LIONS Clinical Trial: Experimental Protocols**

The LIONS trial is a Phase 1, first-in-human, open-label study designed to establish the safety, tolerability, and preliminary efficacy of **RP-1664** as a monotherapy.[1] The primary objectives are to determine the recommended Phase 2 dose (RP2D) and schedule for **RP-1664**.[2][7]

Study Design:

Phase: Phase 1



- Design: Multicenter, open-label
- Population: Adult and adolescent patients with advanced solid tumors with TRIM37 gain or amplification.
- Intervention: Monotherapy with orally administered RP-1664.
- Primary Endpoints:
  - Safety and tolerability
  - Determination of dose and schedule
  - Early assessment of anti-tumor activity[3][7]

#### Key Assessments:

- Safety: Monitored through adverse event reporting, physical examinations, vital signs, and laboratory tests.
- Pharmacokinetics (PK): Characterization of the absorption, distribution, metabolism, and excretion of **RP-1664**.
- Pharmacodynamics (PD): Assessment of target engagement and downstream effects on biological pathways.
- Efficacy: Preliminary evaluation of anti-tumor activity.

# **Experimental Workflow**





Figure 2: LIONS Clinical Trial Workflow

Click to download full resolution via product page

Figure 2: A high-level overview of the LIONS clinical trial workflow.

# **Quantitative Data Summary**

As of the date of this document, specific quantitative data from the LIONS clinical trial has not been publicly released. Repare Therapeutics has indicated that initial topline safety, tolerability,



and early efficacy data will be presented in the fourth quarter of 2025.[6] The tables below are structured to summarize the anticipated data based on the trial's objectives.

Table 1: Patient Demographics and Baseline Characteristics (Anticipated)

| Characteristic     | Value         |
|--------------------|---------------|
| Number of Patients | 29 (enrolled) |
| Age Range (Years)  |               |
| Sex (Male/Female)  |               |
| Tumor Types        |               |
| TRIM37 Status      |               |

| Prior Lines of Therapy | |

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) (Anticipated)

| Adverse Event (by Grade) | Grade 1-2 (%) | Grade 3-4 (%) | <b>Grade 5 (%)</b> |
|--------------------------|---------------|---------------|--------------------|
| e.g., Nausea             |               |               |                    |
| e.g., Fatigue            |               |               |                    |
| e.g., Anemia             |               |               |                    |

| e.g., Neutropenia | | | |

Table 3: Preliminary Efficacy Outcomes (Anticipated)

| Efficacy Parameter            | Value |
|-------------------------------|-------|
| Objective Response Rate (ORR) |       |
| Clinical Benefit Rate (CBR)   |       |
| Duration of Response (DoR)    |       |



| Progression-Free Survival (PFS) | |

## **Conclusion and Future Directions**

The **RP-1664** LIONS trial represents a significant step forward in precision oncology, targeting a specific molecular vulnerability in a range of solid tumors. The unique dual mechanism of action of **RP-1664**, demonstrated in preclinical models, suggests a promising therapeutic potential.[8][9] The forthcoming initial data from the LIONS trial will be crucial in validating the safety and preliminary efficacy of this novel PLK4 inhibitor. Following the establishment of a safety profile, a Phase 1/2 trial in pediatric patients with high-risk neuroblastoma is planned.[2] [7] The scientific and clinical communities await the full data presentation to better understand the potential of **RP-1664** in treating patients with TRIM37-high cancers.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Repare Therapeutics RP-1664 Phase 1 Trial Results AACR 2025 [towardshealthcare.com]
- 2. First Participant Receives Initial Dose of RP-1664 in Repare Therapeutics' Early-Stage Study [synapse.patsnap.com]
- 3. ir.reparerx.com [ir.reparerx.com]
- 4. investing.com [investing.com]
- 5. Facebook [cancer.gov]
- 6. reparerx.com [reparerx.com]
- 7. Repare Therapeutics doses first patient in phase 1 LIONS clinical trial to evaluate RP-1664 [pharmabiz.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The PLK4 inhibitor RP-1664 demonstrates potent single-agent efficacy in neuroblastoma models through a dual mechanism of sensitivity PMC [pmc.ncbi.nlm.nih.gov]





**BENCH** 

- 10. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Initial Findings from the RP-1664 LIONS Clinical Trial: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15604405#initial-findings-from-the-rp-1664-lions-clinical-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com